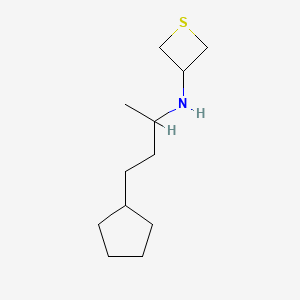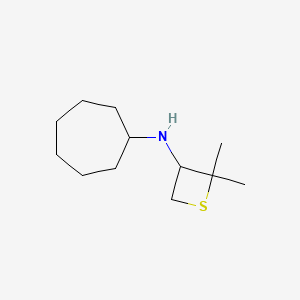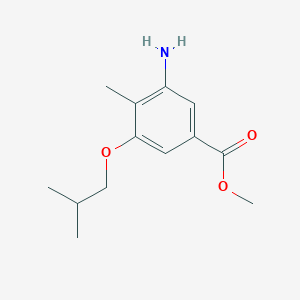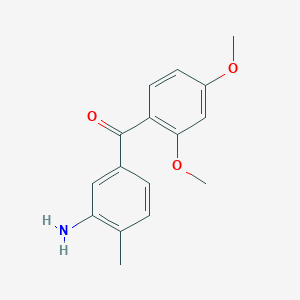
(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone typically involves multi-step reactions. One common method includes the use of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol as starting materials. The reaction proceeds through a sequence of Povarov cycloaddition and N-furoylation processes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone involves its interaction with various molecular targets. The amino and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, making it a candidate for drug development .
Comparison with Similar Compounds
- (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
- (4-Bromophenyl)-(2,4-dimethoxyphenyl)-methanone
- (4-Chlorophenyl)-(2,4-dimethoxyphenyl)-methanone
Uniqueness: (3-Amino-4-methylphenyl)(2,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which provide it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
(3-amino-4-methylphenyl)-(2,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO3/c1-10-4-5-11(8-14(10)17)16(18)13-7-6-12(19-2)9-15(13)20-3/h4-9H,17H2,1-3H3 |
InChI Key |
DGVZREGTFQWPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


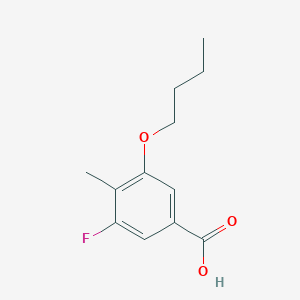
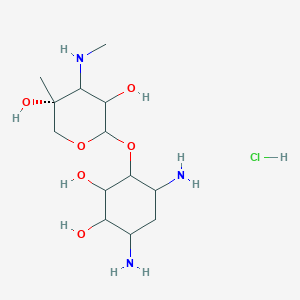
![tert-Butyl 9-amino-1-fluoro-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12994778.png)
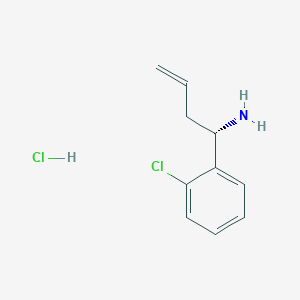
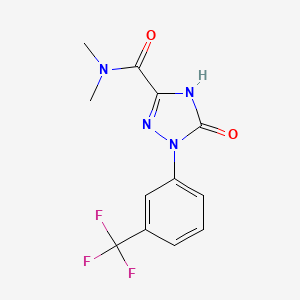
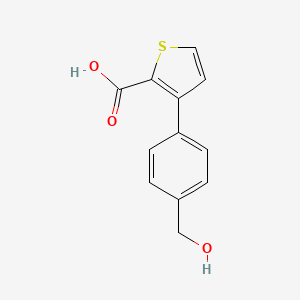
![3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B12994801.png)
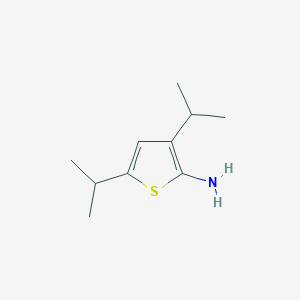
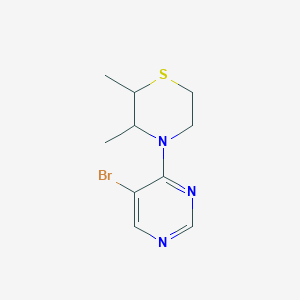
![5-([1,4'-Bipiperidin]-1'-yl)pyridin-2-amine](/img/structure/B12994813.png)

